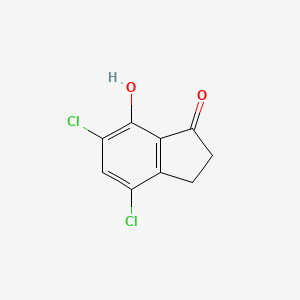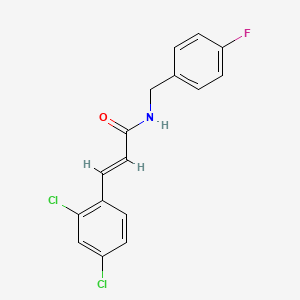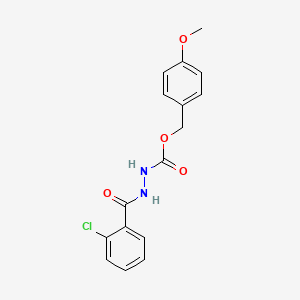![molecular formula C13H17N3O B5848174 3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)
3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[1,2-a][1,2,4]triazoles, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazino functional groups with acetylacetone to form the pyrazole ring . This is followed by further cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly involving continuous flow reactors and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Scientific Research Applications
3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its biological activity.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
1,3,4-thiadiazoles: These compounds also exhibit diverse biological activities and are structurally related.
Uniqueness
What sets 3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one apart is its specific substitution pattern and the resulting unique chemical and biological properties
Properties
IUPAC Name |
3,3-dimethyl-2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2)15-10-6-9-14(15)12(17)16(13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAJKXUNCVAMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2CCCN2C(=O)N1C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetic acid](/img/structure/B5848096.png)
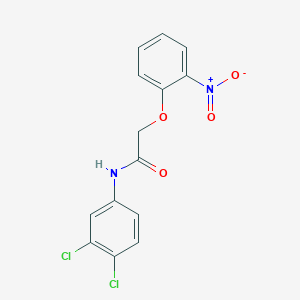
![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
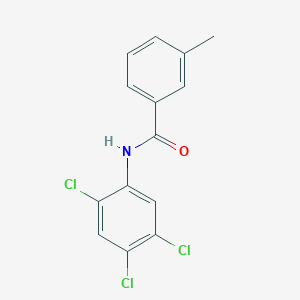
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE](/img/structure/B5848112.png)
![METHYL 2-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE](/img/structure/B5848120.png)
![2-(4-bromophenyl)-N-[(E)-(3-chlorophenyl)methylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B5848126.png)
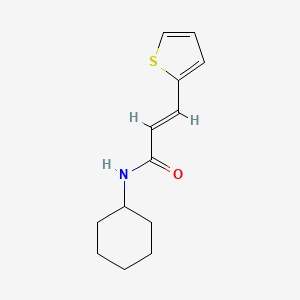
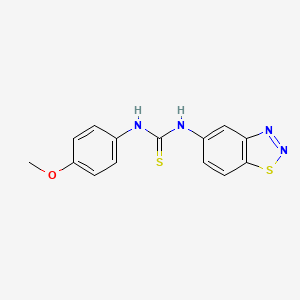
![3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)
